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molecular formula C11H7Cl3O B8603419 (2,4,7-Trichloronaphthalen-1-yl)methanol

(2,4,7-Trichloronaphthalen-1-yl)methanol

Cat. No. B8603419
M. Wt: 261.5 g/mol
InChI Key: QOEMKYSJRFVHPB-UHFFFAOYSA-N
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Patent
US04654363

Procedure details

A solution of methyl 2,4,7-trichloro-1-naphthoate (1.3 g, 4.5 mmoles) in ether (50 ml) was added dropwise (15 minutes) to a well stirred suspension of lithium aluminum hydride (0.25 g, 6 mmoles) in ether (25 ml). After stirring at room temperature for 17 hours the reaction mixture was treated with an additional 0.25 g of lithium aluminum hydride. The mixture was stirred for 3 hours, cooled in an ice-bath, and treated dropwise with 0.5 ml of water, 1.5 ml of 20% (w/v) of aqueous NaOH solution, and 0.5 ml of water. After filtration, the solid was extracted with ether. The combined ether solutions were dried (MgSO4), filtered, and concentrated in vacuo to give 1.0 g of the title compound, mp 107°-112° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][C:6]([Cl:13])=[CH:7][CH:8]=2)[C:3]=1[C:14](OC)=[O:15].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][C:6]([Cl:13])=[CH:7][CH:8]=2)[C:3]=1[CH2:14][OH:15] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=C(C2=CC(=CC=C2C(=C1)Cl)Cl)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 17 hours the reaction mixture
Duration
17 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
After filtration
EXTRACTION
Type
EXTRACTION
Details
the solid was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether solutions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2=CC(=CC=C2C(=C1)Cl)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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